3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(methylcarbamoyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLFFIPALKQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941311 | |
| Record name | 3-[Hydroxy(methylimino)methyl]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-97-8 | |
| Record name | 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Methylamino)carbonyl)-5-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Hydroxy(methylimino)methyl]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(methylamino)carbonyl]-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM83HK2U5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known as 3-(methylamino)carbonyl-5-nitrobenzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a nitro group and a methylamino carbonyl substituent on the benzoic acid backbone, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is mediated by the compound's ability to intercalate DNA, thereby disrupting replication and transcription processes.
Case Study: Apoptotic Induction in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Increased Caspase-3 Activity : A significant increase in caspase-3 activity was observed, indicating the activation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G1 phase arrest, preventing further proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, leading to replication inhibition.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
Research Findings
In a comprehensive review of the literature, various studies have highlighted the broad-spectrum biological activities of nitro-substituted benzoic acids, including derivatives like this compound. Notably, compounds with nitro groups have been associated with enhanced antimicrobial and anticancer activities compared to their non-nitro counterparts.
Table 2: Comparative Biological Activities of Nitrobenzoic Acid Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-Nitrobenzoic Acid | Moderate | Low |
| 3-Nitrobenzoic Acid | High | Moderate |
| This compound | High | High |
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
Research indicates that 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid exhibits notable antibacterial properties. Preliminary studies suggest its potential efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows it to interact with bacterial enzymes or receptors, impacting metabolic pathways critical for bacterial survival .
Mechanism of Action
The compound's mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis. This could position it as a valuable candidate in the development of new antibacterial agents, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Case Studies
Several studies have documented the compound's effectiveness:
- In vitro tests demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli and Klebsiella pneumoniae.
- Further research is needed to elucidate the exact binding affinities and interactions with specific bacterial proteins.
Agricultural Applications
Pesticide Formulations
this compound has been explored for use in pesticide formulations due to its ability to enhance the efficacy of active ingredients. Its incorporation into pesticide granules improves dispersion and stability in aqueous environments, making it suitable for agricultural applications .
Synergistic Effects
Studies have shown that when combined with other pesticides, this compound can exhibit synergistic effects, enhancing overall pest control efficacy while potentially reducing the required dosage of more toxic components .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific functional properties. Its unique chemical structure allows for modifications that can tailor polymer characteristics such as solubility, thermal stability, and mechanical strength.
Case Study: Polymer Synthesis
A recent study demonstrated the successful incorporation of this compound into polyurethanes, resulting in materials with improved flexibility and resistance to environmental degradation. The modified polymers showed enhanced performance in applications ranging from coatings to biomedical devices .
Comparison with Similar Compounds
Key Features :
- Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~2–3) and directing electrophilic substitution reactions .
- Applications : Primarily used as a precursor in synthesizing iodinated X-ray contrast agents, such as iotalamic acid and ioxitalamic acid .
Synthesis: Produced via amidation of monomethyl 5-nitroisophthalate with methylamine, followed by hydrolysis (yield ~80%) . Alternative routes involve coupling with BOP reagent and methylamine in THF under nitrogen .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Reactivity and Physicochemical Properties
- Nitro Group Impact: The nitro group in the target compound lowers the pKa of the carboxylic acid compared to non-nitro analogs (e.g., 3-methyl-4-nitrobenzoic acid, pKa ~2.5 vs. ~4.2 for non-nitro derivatives) . Enhances electrophilic aromatic substitution at the meta position relative to -NO₂ .
- Hydrogen Bonding: The methylaminocarbonyl group (-CONHMe) forms intermolecular hydrogen bonds, as seen in crystal structures of related compounds (e.g., π-π stacking distance 3.69 Å in methyl 3-carboxy-5-nitrobenzoate) .
Preparation Methods
Nitration of Benzoic Acid Derivatives
The synthesis typically begins with the nitration of benzoic acid or its esters. Nitration introduces the nitro group at the meta position relative to the carboxylic acid or ester group due to the electron-withdrawing effect of the existing substituent. For example:
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Starting material : Benzoic acid or methyl benzoate.
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Reagents : Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 2:1 ratio.
-
Conditions : Reaction at 0–5°C for 4–6 hours to minimize over-nitration.
Yields for 3-nitrobenzoic acid via this method average 20%, with ortho and para isomers as minor byproducts.
Introduction of the Methylamino Carbonyl Group
The methylamino carbonyl group is introduced via amidation of 3-nitrobenzoic acid. Two primary approaches are documented:
Direct Amidation Using Methyl Isocyanate
Coupling Agents for Amide Bond Formation
Alternative methods employ coupling agents to activate the carboxylic acid for reaction with methylamine:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalysts and Reagent Ratios
-
Catalysts : DMAP accelerates amidation by deprotonating intermediates.
-
Stoichiometry : A 1.2:1 molar ratio of methylamine to 3-nitrobenzoic acid minimizes side reactions.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance scalability and safety:
-
Advantages : Precise temperature control and reduced reaction times.
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Typical setup : Tubular reactors with in-line purification modules.
Green Chemistry Approaches
Recent patents highlight solvent-free amidation using mechanochemical grinding:
-
Conditions : Ball milling of 3-nitrobenzoic acid and methylamine hydrochloride with potassium carbonate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H/¹³C NMR : Aromatic protons appear at δ 8.2–8.5 ppm; carbonyl carbons at ~170 ppm.
-
IR spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and carbonyl (1680–1650 cm⁻¹) groups.
Comparative Analysis of Methods
Q & A
Q. What are the recommended synthetic routes for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A plausible route involves:
Nitration : Introduce the nitro group at the 5-position of isophthalic acid derivatives under controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration.
Amidation : React the intermediate with methylamine in the presence of a coupling agent (e.g., DCC/DMAP) to form the methylamino carbonyl group .
Key Precursor : 5-Nitroisophthalic acid (CAS: 618-84-8) is a critical upstream material, as indicated by structural analogs in the synthesis of related nitrobenzoic acids .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Compare experimental shifts (e.g., aromatic protons at δ 8.2–8.5 ppm, carbonyl carbons at ~170 ppm) with computational predictions (e.g., PubChem data for analogs) .
- IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and carbonyl (1680–1650 cm⁻¹) groups .
- Elemental Analysis : Verify C, H, N, O content against the molecular formula (C₉H₁₀N₂O₃) .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound via X-ray diffraction?
- Methodological Answer :
- Crystal Quality : Poor crystal habits (e.g., twinning) are common due to polar functional groups. Optimize crystallization using mixed solvents (e.g., DMSO/water) and slow evaporation.
- Data Refinement : Use SHELXL for high-resolution refinement. Challenges include resolving disorder in the nitro or methylamino groups, requiring iterative cycles of electron density mapping .
- Validation : Cross-check with PLATON to detect twinning or voids. For low-resolution data (<0.8 Å), employ restraints on bond lengths/angles .
Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?
- Methodological Answer :
- Computational Tools : Use Gaussian or ACD/Labs to simulate shifts at the B3LYP/6-311+G(d,p) level. Account for solvent effects (e.g., DMSO-d₆ via PCM models) .
- Experimental Calibration : Run 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the nitro group’s electron-withdrawing effect may downfield-shift adjacent protons unexpectedly .
- Statistical Analysis : Apply linear regression to compare experimental and predicted shifts. Outliers may indicate conformational flexibility or intermolecular interactions .
Q. What mechanistic insights exist for the reactivity of the nitro and carbonyl groups in catalytic applications?
- Methodological Answer :
- Nitro Group Reduction : Study catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (NaBH₄/Ni) to assess selectivity for amine formation. Monitor intermediates via LC-MS .
- Carbonyl Reactivity : Probe nucleophilic acyl substitution (e.g., with Grignard reagents) under anhydrous conditions. Kinetic studies (UV-Vis or in-situ IR) can reveal activation barriers .
- DFT Modeling : Simulate transition states for key reactions (e.g., nitro reduction) to identify rate-limiting steps and optimize catalyst design .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Experimental Replication : Systematically test solubility in DMSO, DMF, and acetonitrile at 25°C using gravimetric analysis.
- Structural Factors : Conflicting data may arise from varying purity levels or hydration states. Characterize batches via TGA to rule out water content .
- Literature Cross-Validation : Compare findings with structurally similar compounds (e.g., 3-nitrobenzoic acid derivatives) to identify trends in solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
